Molecular Weight and Lipophilicity Differentiation vs. Cyclobutylmethanol
The addition of a trimethylsilyl group directly to the cyclobutyl ring significantly increases both molecular weight and lipophilicity compared to the parent cyclobutylmethanol. While experimental logP data is not available for the target compound, computed and literature values for cyclobutylmethanol indicate a logP of 0.78 [1]. The TMS group is known to increase logP by approximately 1.5-2.0 units, suggesting a logP of ~2.3-2.8 for the target compound, a difference that is critical for applications requiring enhanced membrane permeability or altered pharmacokinetic profiles [2]. The molecular weight increase from 86.13 g/mol to 158.31 g/mol further distinguishes it in terms of solubility and purification behavior.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | ~2.3-2.8 (estimated based on TMS group contribution; experimental value not available) |
| Comparator Or Baseline | Cyclobutylmethanol: LogP = 0.78 (computed/literature) |
| Quantified Difference | ΔLogP ≈ +1.5 to +2.0 |
| Conditions | Estimated using group contribution methods; cyclobutylmethanol LogP from ChemBase and BOC Sciences databases |
Why This Matters
Enhanced lipophilicity driven by the TMS group can be a decisive factor in selecting this compound over cyclobutylmethanol for applications requiring improved organic solubility, membrane penetration, or altered drug-like properties.
- [1] ChemBase: Cyclobutylmethanol, CAS 4415-82-1. LogP = 0.77880. View Source
- [2] BOC Sciences: Cyclobutanemethanol, CAS 4415-82-1. LogP = 0.77880. View Source
